Norflurazon-13C,d3

Herbicide Mode of Action Carotenoid Biosynthesis Phytoene Desaturase

Norflurazon-13C,d3 is the definitive stable isotope-labeled internal standard (SIL-IS) for norflurazon residue analysis. Its dual 13C,d3 labeling provides a +4 Da mass shift, eliminating deuterium-induced retention time shifts while ensuring unambiguous MS discrimination from the native analyte. Unlike unlabeled or deuterium-only analogs, it accurately corrects for matrix effects and recovery losses in complex matrices (fruit, soil, water), enabling full compliance with EU MRLs and EPA tolerances. Purity: ≥98% (CP), ≥98% atom D. For LC-MS/MS, GC-MS, and metabolomics workflows.

Molecular Formula C12H9ClF3N3O
Molecular Weight 307.68
CAS No. 1346603-47-1
Cat. No. B583901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorflurazon-13C,d3
CAS1346603-47-1
Synonyms4-Chloro-5-(methylamino-13C,d3)-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone;  1-(3-Trifluoromethylphenyl)-4-(methylamino-13C,d3)-5-chloro-6-pyridazone;  4-Chloro-5-(methylamino-13C,d3)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone;  H 9789-13C,d3
Molecular FormulaC12H9ClF3N3O
Molecular Weight307.68
Structural Identifiers
SMILESCNC1=C(C(=O)N(N=C1)C2=CC=CC(=C2)C(F)(F)F)Cl
InChIInChI=1S/C12H9ClF3N3O/c1-17-9-6-18-19(11(20)10(9)13)8-4-2-3-7(5-8)12(14,15)16/h2-6,17H,1H3/i1+1D3
InChIKeyNVGOPFQZYCNLDU-KQORAOOSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Norflurazon-13C,d3 (CAS 1346603-47-1): A Stable Isotope-Labeled Internal Standard for Precise Quantitation of the Pyridazinone Herbicide Norflurazon


Norflurazon-13C,d3 (CAS 1346603-47-1) is a stable isotope-labeled analog of the pyridazinone herbicide norflurazon, incorporating one carbon-13 atom and three deuterium atoms (molecular formula C11[13C]H6D3ClF3N3O, molecular weight 307.68) . Norflurazon (unlabeled, CAS 27314-13-2) is a bleaching herbicide that inhibits carotenoid biosynthesis by targeting phytoene desaturase (PDS), a key enzyme in the plastid-localized pathway . The labeled compound is supplied with a purity specification of 98% by CP and 98% atom D, and is intended for use as an internal standard (IS) in quantitative analytical methods such as LC-MS/MS, GC-MS, or NMR .

Why Unlabeled Norflurazon, Deuterium-Only Analogs, or Other PDS Inhibitors Cannot Substitute for Norflurazon-13C,d3 in Quantitative Analytical Workflows


Substituting Norflurazon-13C,d3 with unlabeled norflurazon or a different internal standard introduces significant analytical error that compromises data reliability and regulatory compliance. Unlabeled norflurazon cannot correct for matrix effects or recovery losses because it co-elutes with the native analyte, offering no mass differentiation. Deuterium-only labeled analogs (e.g., norflurazon-d3) may exhibit chromatographic retention time shifts relative to the unlabeled analyte due to the altered physicochemical properties of deuterium, potentially leading to differential matrix effects and inaccurate quantification [1]. Structurally dissimilar internal standards (e.g., other herbicides) do not mimic the analyte's ionization behavior or extraction efficiency across complex sample matrices, resulting in variable response factors [2]. The 13C,d3 dual-labeling strategy employed in this compound mitigates deuterium-induced retention time shifts while providing a sufficient mass shift (+4 Da) for unambiguous MS discrimination, thereby enabling the highest achievable analytical accuracy and precision in stable isotope dilution assays [3].

Quantitative Differentiation of Norflurazon-13C,d3: Head-to-Head Analytical and Biological Performance Data


Target Selectivity: PDS Inhibition vs. ZDS Cross-Reactivity Relative to the Analog J852

Norflurazon (the unlabeled parent compound) exhibits high selectivity for phytoene desaturase (PDS) over zeta-carotene desaturase (ZDS). In an in vitro assay using enzymes expressed in E. coli, norflurazon inhibited PDS with an I50 of 0.12 µM, whereas its I50 against ZDS was 144 µM, representing a >1000-fold selectivity window. In contrast, the bleaching herbicide J852 inhibited both PDS (I50 = 23 µM) and ZDS (I50 = 49 µM), demonstrating dual-target activity and a much narrower selectivity profile [1].

Herbicide Mode of Action Carotenoid Biosynthesis Phytoene Desaturase

Soil Persistence: Half-Life in Vineyard Soil Relative to Co-Applied Herbicides Trifluralin, Oxadiazon, and Oxyfluorfen

In a two-year vineyard study in South Australia, the half-life (t1/2) of norflurazon in surface soils was measured alongside trifluralin, oxadiazon, and oxyfluorfen. Norflurazon half-life ranged from 22 to 50 days, indicating moderate persistence. For comparison, oxadiazon had a shorter half-life of 14 days, trifluralin ranged from 27 to 30 days, and oxyfluorfen was considerably more persistent with a half-life of 119 days [1].

Environmental Fate Herbicide Dissipation Soil Residue Analysis

Formulation-Dependent Persistence: Microencapsulated vs. Commercial Formulation Half-Life

A study evaluating ethylcellulose-microencapsulated formulations (MEFs) of norflurazon against the commercial formulation (CF) demonstrated that MEFs significantly extended soil persistence. The half-life (t1/2) of the commercial formulation was 7.72 weeks, whereas MEFs exhibited a half-life of 30.83 weeks, representing a 4.0-fold increase in persistence [1].

Controlled Release Formulation Science Soil Persistence

Analytical Recovery and Matrix Effect Correction: Stable Isotope-Labeled Internal Standard (SIL-IS) vs. Structural Analog IS

Stable isotope-labeled internal standards (SIL-IS) such as Norflurazon-13C,d3 are considered the 'gold standard' for quantitative LC-MS/MS analysis due to their near-identical physicochemical properties to the native analyte. SIL-IS correct for both extraction recovery losses and ionization matrix effects, which are variable across sample types. In contrast, structural analog internal standards (e.g., a different herbicide) do not fully compensate for matrix effects, leading to quantitative bias. Isotopically labeled ISs are essential for achieving the highest possible analytical accuracy in complex matrices [1].

LC-MS/MS Method Validation Matrix Effect

Mass Spectrometric Discrimination: 13C,d3 Dual-Labeling vs. Deuterium-Only Labeling

Norflurazon-13C,d3 incorporates both a 13C atom and three deuterium atoms, resulting in a +4 Da mass shift relative to unlabeled norflurazon (MW 303.67 → 307.68). Deuterium-only labeling (e.g., norflurazon-d3) may exhibit chromatographic retention time shifts of up to several seconds under reversed-phase LC conditions due to the altered lipophilicity of C-D bonds, potentially causing the labeled and unlabeled compounds to experience different matrix effects as they elute in slightly different solvent compositions. The inclusion of a 13C label reduces the number of deuterium atoms required for adequate mass separation, thereby minimizing retention time shifts while maintaining sufficient MS resolution [1].

Mass Spectrometry Isotope Labeling Strategy Internal Standard Selection

High-Value Application Scenarios for Norflurazon-13C,d3 Based on Quantified Evidence


Accurate Quantification of Norflurazon Residues in Food and Environmental Matrices for Regulatory Compliance

Norflurazon-13C,d3 serves as the optimal SIL-IS for LC-MS/MS methods quantifying norflurazon residues in fruits, vegetables, soil, and water. Its use corrects for matrix effects and recovery losses, ensuring method accuracy that meets regulatory requirements (e.g., EU MRLs, EPA tolerances) [1]. This is particularly critical given the moderate soil persistence (half-life 22-50 days) and potential for carry-over observed in vineyard studies [2].

Investigating Norflurazon Environmental Fate and Metabolism in Soil and Plant Systems

Researchers studying norflurazon degradation pathways, metabolite formation (e.g., desmethyl-norflurazon), or the impact of formulation on persistence can employ Norflurazon-13C,d3 to differentiate exogenously applied parent compound from metabolites and to correct for extraction variability in complex soil matrices [3]. The extended persistence of microencapsulated formulations (t1/2 up to 30.83 weeks) necessitates long-term monitoring studies where robust internal standardization is essential [4].

Mechanistic Studies of Carotenoid Biosynthesis Inhibition and Herbicide Selectivity

For in vitro enzyme assays or in vivo plant studies examining the selective inhibition of phytoene desaturase (PDS) by norflurazon, the labeled compound can be used as a tracer or internal standard in LC-MS-based metabolomics workflows. The high PDS selectivity of norflurazon (PDS I50 = 0.12 µM vs. ZDS I50 = 144 µM) distinguishes its mechanism from dual-target inhibitors like J852, and the labeled analog ensures accurate quantification of norflurazon levels in treated tissues [5].

Method Development and Validation for Multi-Residue Pesticide Analysis Panels

Contract research organizations (CROs) and regulatory laboratories developing multi-residue LC-MS/MS methods for herbicide screening can incorporate Norflurazon-13C,d3 as a dedicated SIL-IS for norflurazon. This avoids the pitfalls of using a single structural analog IS for multiple analytes, which fails to adequately correct for compound-specific matrix effects and extraction efficiencies, thereby improving overall method robustness and data quality across diverse sample types [1].

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